molecular formula C20H21N3O3S2 B12140814 N-(2-methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12140814
M. Wt: 415.5 g/mol
InChI Key: KVIHEHNDOXPVFE-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex heterocyclic compound featuring a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one core fused with a bicyclic system. The molecule includes a thioether linkage at position 2 of the pyrimidine ring, an acetamide side chain substituted with a 2-methoxyphenyl group, and a methyl substituent at position 3 of the pyrimidine ring.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-23-19(25)17-12-7-3-6-10-15(12)28-18(17)22-20(23)27-11-16(24)21-13-8-4-5-9-14(13)26-2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,21,24)

InChI Key

KVIHEHNDOXPVFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3OC)SC4=C2CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule, including thiopheno-pyrimidine scaffolds, acetamide linkages, and variable substituents. Key differences in bioactivity, synthesis efficiency, and physicochemical properties are highlighted below.

N-Phenyl-2-(8,9,10,11-Tetrahydro[1]Benzothieno[3,2-e][1,2,4]Triazolo[4,3-c]Pyrimidin-3-Ylsulfanyl)Acetamide (10a)

  • Structural Features: Incorporates a fused benzothieno-triazolopyrimidine core instead of a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine system. The acetamide side chain is linked to a phenyl group.
  • Synthesis : Yield: 68–74% via condensation of chloroacetanilides with a triazolopyrimidine intermediate in dry acetone .
  • Bioactivity: Not explicitly reported, but triazolopyrimidine derivatives are known for kinase inhibition .

Ethyl (Z)-2-(6,6,8,8-Tetramethyl-2-((2-((4-(3-(3-Nitrophenyl)Acryloyl)-Phenyl)Amino)-2-Oxoethyl)Thio)-4-Oxo-5,6,7,8-Tetrahydropyrido[4′,3′:4,5]Thieno[2,3-d]Pyrimidine-3(4H)-Yl)Acetate

  • Structural Features: Features a tetrahydropyrido-thieno[2,3-d]pyrimidine core with a nitro-substituted acryloylphenyl group.
  • Bioactivity : Derivatives of this class exhibit anti-inflammatory and antiproliferative activity .

2-((3-Benzyl-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)Thio)-N-(3-Methoxyphenyl)Acetamide

  • Structural Features : Substituted with a benzyl group at position 3 of the pyrimidine ring and a 3-methoxyphenyl acetamide.
  • Physicochemical Data : Molar mass: 437.53 g/mol; Density: 1.35 g/cm³; pKa: 12.77 .
  • Bioactivity: Thieno[3,2-d]pyrimidine analogs are studied for anticancer and antimicrobial properties .

G1-4 (2-((3-(3,5-Dimethoxybenzyl)-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-Yl)Thio)-N-(6-(Trifluoromethyl)Benzo[d]Thiazol-2-Yl)Acetamide)

  • Structural Features: Combines a tetrahydrothieno[3,2-d]pyrimidine core with a trifluoromethylbenzo[d]thiazole group.
  • Synthesis : Yield: 48% via coupling in DMF under inert gas; molar mass: 594.64 g/mol .
  • Bioactivity : Benzo[d]thiazole derivatives are associated with antitumor and anti-inflammatory activity .

Data Table: Comparative Analysis of Key Compounds

Compound ID/Name Core Structure Substituents Synthesis Yield Molar Mass (g/mol) Bioactivity
Target Compound Pentahydrobenzo[b]thiopheno[2,3-d]pyrim 2-Methoxyphenyl, 3-methyl Not reported ~450 (estimated) Hypothesized: Anti-inflammatory
10a Benzothieno-triazolopyrimidine Phenyl 68–74% ~480 (estimated) Kinase inhibition (theoretical)
Ethyl (Z)-2-... Tetrahydropyrido-thieno[2,3-d]pyrim Nitrophenyl acryloyl 80% Not reported Anti-inflammatory
2-((3-Benzyl-4-oxo...) Thieno[3,2-d]pyrimidine Benzyl, 3-methoxyphenyl Not reported 437.53 Anticancer (theoretical)
G1-4 Tetrahydrothieno[3,2-d]pyrimidine 3,5-Dimethoxybenzyl, trifluoromethylbenzothiazole 48% 594.64 Antitumor

Key Findings and Implications

The pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core offers greater rigidity than tetrahydrothieno[3,2-d]pyrimidine systems, possibly affecting target binding .

Synthetic Efficiency :

  • Yields for similar compounds range widely (48–80%), suggesting that the target compound’s synthesis may require optimization of reaction conditions (e.g., solvent, catalyst) .

Bioactivity Potential: While direct data on the target compound is lacking, structural analogs with benzo[d]thiazole or nitro groups exhibit notable antitumor and anti-inflammatory activity, indicating promising avenues for further study .

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